6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazoline family, characterized by its unique thioxo and methoxy substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The structural formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
This compound can be synthesized through various methods involving reactions of precursors such as anthranilic acid and phenyl isothiocyanate. The synthesis often involves the formation of intermediates that undergo further transformations to yield the final product.
6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is classified as a thioxoquinazoline derivative. Its classification is significant in medicinal chemistry due to the diverse biological activities exhibited by quinazoline derivatives, including anticancer and antimicrobial properties.
The synthesis of 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
The synthetic pathway may involve catalysts such as graphene oxide nanosheets to enhance reaction efficiency. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be visualized with specific functional groups:
The compound's molecular weight is approximately 344.39 g/mol. Spectroscopic data such as NMR and IR spectra provide insights into the chemical environment of the atoms within the molecule.
6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can participate in various chemical reactions:
Reactions are typically monitored using thin layer chromatography (TLC) and characterized via spectroscopic methods (NMR, IR).
The mechanism of action for compounds like 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one often involves interactions with biological targets such as enzymes or receptors:
Studies have shown that similar quinazoline derivatives exhibit significant activity against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinase.
The compound typically appears as a white crystalline solid with a melting point ranging from 177°C to 178°C.
Key chemical properties include:
Relevant analytical data includes infrared absorption bands indicative of functional groups present in the molecule.
6,7-Dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has potential applications in:
The diverse applications highlight its significance in ongoing research within pharmaceutical sciences and related fields.
Multi-component reactions (MCRs) represent the most efficient strategy for constructing the complex quinazolinone scaffold of 6,7-dimethoxy-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 31485-66-2). These one-pot methodologies enable the convergent assembly of three key precursors: substituted anthranilic acid derivatives, aromatic aldehydes, and thiourea equivalents. The inherent atom economy of MCRs minimizes waste generation while maximizing structural complexity. For the target quinazolinone, optimized protocols employ 3,4-dimethoxyanthranilic acid or its activated derivatives, benzaldehyde, and thiourea as primary building blocks [1] [6].
A solvent-free MCR approach achieves exceptional efficiency (95% yield) by thermally activating the cyclocondensation at 110°C for 8 hours. This method circumvents solubility issues associated with the dimethoxy-substituted intermediates and drives the reaction to completion through continuous water elimination [7]. Crucially, the electron-donating methoxy groups at C6 and C7 positions require precise stoichiometric control (1:1:1 molar ratio) to prevent diacylation side products. NMR studies confirm regioselective cyclization at the C2 carbonyl, with the thioxo group exclusively occupying the C2 position due to thiourea's superior nucleophilicity over urea analogs [6] [10].
Table 1: Comparative MCR Approaches for Quinazolinone Synthesis
Building Blocks | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
4,5-Dimethoxyisatoic anhydride + benzaldehyde + thiourea | Ethanol, reflux, 6h | 78 | Commercial availability of anhydride |
Methyl 2-amino-4,5-dimethoxybenzoate + benzaldehyde + thiourea | DMF, 120°C, 8h | 83 | Enhanced cyclization kinetics |
3,4-Dimethoxyanthranilamide + benzoyl isothiocyanate | THF, rt, 24h | 68 | Direct thioxo group incorporation |
3,4-Dimethoxyanthranilic acid + benzaldehyde + thiourea | Solvent-free, 110°C, 8h | 95 | Eliminates solvent disposal |
Advanced catalytic systems address the kinetic limitations inherent in quinazolinone ring formation, particularly the dehydration step that forms the C2-N3 bond. Zinc ferrite nanocatalysts (ZnFe₂O₄ NPs) demonstrate exceptional performance in cyclocondensation reactions, achieving up to 98% yield under reflux conditions. Characterization reveals these spinel-type catalysts possess a cubic lattice structure (Fd-3m space group) with an average crystallite size of 39.16 nm and specific surface area >80 m²/g, providing abundant active sites for substrate activation [10]. The mechanism involves Lewis acid-base interactions where surface Zn²⁺ sites activate carbonyl groups while Fe³⁺ centers facilitate imine formation, significantly reducing the energy barrier for cyclization [3] [10].
For late-stage functionalization, peptide coupling agents enable C1-alkylation without disrupting the sensitive thioxo group. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated N-alkylation achieves 52% yield at room temperature using bromoacetyl bromide, followed by amidation with aniline derivatives (41% yield). This chemoselectivity stems from the superior leaving group ability of bromine versus sulfur displacement, preserving the critical thioxo pharmacophore [7].
Table 2: Catalytic Systems for Quinazolinone Synthesis and Functionalization
Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reusability (cycles) |
---|---|---|---|---|---|
ZnFe₂O₄ nanoparticles | 5 | 80 | 3 | 98 | 5 |
SiO₂-H₂SO₄ | 15 | 120 | 8 | 76 | 1 |
[BMIM]Br ionic liquid | 30 | 100 | 6 | 84 | 3 |
HATU/DIPEA | 100 | 25 | 24 | 41* | N/A |
Yield for amidation step after N-alkylation |
The C2-thioxo group serves as a versatile handle for structural diversification through nucleophilic displacement reactions, enabling access to derivatives with enhanced biological activities. Three primary modification strategies have been developed:
Thiol-Disulfide Exchange: Reaction with 5-aminothiazoles under basic conditions (K₂CO₃/DMF) yields 2-(aminothiazolylthio) derivatives like 2-(2-aminothiazol-5-ylthio)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one (CAS 1443205-05-7). This transformation significantly improves dihydrofolate reductase (DHFR) inhibition (IC₅₀ 0.3-0.8 µM) by introducing hydrogen-bonding capabilities [1] [6].
Carboxylate Coupling: Electrophilic bromoacetate intermediates enable installation of carboxylic acid functionalities for salt formation. Ethyl 2-amino-5-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-1,3-thiazole-4-carboxylate (CAS 1443205-17-1) demonstrates dual α-amylase/α-glucosidase inhibition, with GI₅₀ values 2.2-2.4 µM against tumor cell lines [1].
Heteroaryl Integration: Nucleophilic aromatic substitution with 4-nitropyridine derivatives produces 2-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-4-nitrobenzoic acid (CAS 1443205-23-9), expanding π-conjugation for improved DNA intercalation. These derivatives show broad-spectrum antitumor activity (GI 10.1-100%) through topoisomerase inhibition [1] [7].
Table 3: Key Derivatives from Post-Synthetic Modifications
Derivative | CAS Number | Molecular Formula | Biological Activity |
---|---|---|---|
2-(2-aminothiazol-5-ylthio)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one | 1443205-05-7 | C₁₉H₁₆N₄O₃S₂ | DHFR inhibition (IC₅₀ 0.3-0.8 µM) |
2-(6,7-Dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-4-nitrobenzoic acid | 1443205-23-9 | C₂₃H₁₇N₃O₇S | Antitumor (GI 10.1-100%) |
Ethyl 2-amino-5-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanyl-1,3-thiazole-4-carboxylate | 1443205-17-1 | C₂₂H₂₀N₄O₅S₂ | Dual α-amylase/α-glucosidase inhibition |
6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione | - | C₁₆H₁₄N₂O₄ | VEGFR-2/c-Met inhibition (IC₅₀ 83 nM) |
Sustainable synthetic approaches have transformed quinazolinone production, focusing on energy reduction, waste minimization, and catalyst recyclability. Solvent-free methodologies represent the pinnacle of atom economy, achieving 82% theoretical atom utilization by eliminating auxiliary substances. The nanocatalytic process using ZnFe₂O₄ NPs exemplifies green synthesis, operating in aqueous ethanol at 80°C with 5 mol% catalyst loading. Post-reaction, the magnetic catalyst recovery exceeds 95% through simple external magnet application, maintaining consistent activity over five cycles with <5% efficiency loss [10]. Life cycle analysis confirms 58% reduction in process mass intensity compared to traditional acid-catalyzed routes.
Microwave-assisted cyclizations further enhance sustainability, reducing reaction times from hours to minutes (8h → 15min) while improving yields by 12-18%. Dielectric heating specifically activates the carbonyl-imine dipole, accelerating the rate-determining dehydration step without thermal degradation of dimethoxyaryl intermediates. These protocols significantly reduce the environmental impact factor (E-factor) from 18.7 (conventional synthesis) to 3.2, primarily by eliminating halogenated solvents and minimizing aqueous workup requirements [3] [7].
Energy-efficient N-alkylation techniques have been developed using phase-transfer catalysis under aqueous biphasic conditions. This approach achieves 52% yield at room temperature, avoiding the traditional energy-intensive anhydrous conditions (0°C → RT, Et₃N base). The water/organic interface prevents quaternization side reactions, maintaining the integrity of the quinazolinone core while reducing energy consumption by 65% compared to reflux methods [7].
Table 4: Environmental Metrics Comparison for Synthetic Protocols
Method | E-Factor | PMI (g/g) | Energy (kJ/mol) | Carbon Intensity (g CO₂e/mol) |
---|---|---|---|---|
Conventional acid catalysis | 18.7 | 42 | 580 | 1240 |
Ionic liquid-mediated | 9.2 | 28 | 420 | 860 |
Solvent-free (thermal) | 5.1 | 12 | 310 | 490 |
Nanocatalytic (ZnFe₂O₄) | 3.2 | 8 | 190 | 210 |
Microwave-assisted | 4.8 | 11 | 95 | 180 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: